Cas no 1213349-43-9 (2-(1R)-1-amino-2-hydroxyethylbenzene-1,4-diol)

2-(1R)-1-amino-2-hydroxyethylbenzene-1,4-diol 化学的及び物理的性質
名前と識別子
-
- 2-(1R)-1-amino-2-hydroxyethylbenzene-1,4-diol
- 2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,4-diol
- (r)-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol
- 1,4-Benzenediol, 2-[(1R)-1-amino-2-hydroxyethyl]-
- EN300-1858544
- CS-0354043
- 1213349-43-9
- AKOS015927674
-
- インチ: 1S/C8H11NO3/c9-7(4-10)6-3-5(11)1-2-8(6)12/h1-3,7,10-12H,4,9H2/t7-/m0/s1
- InChIKey: DXOPCURXIBLUGV-ZETCQYMHSA-N
- SMILES: C1(O)=CC=C(O)C=C1[C@@H](N)CO
計算された属性
- 精确分子量: 169.07389321g/mol
- 同位素质量: 169.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.7Ų
- XLogP3: 0
じっけんとくせい
- 密度みつど: 1.397±0.06 g/cm3(Predicted)
- Boiling Point: 442.6±40.0 °C(Predicted)
- 酸度系数(pKa): 10.43±0.48(Predicted)
2-(1R)-1-amino-2-hydroxyethylbenzene-1,4-diol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858544-1.0g |
2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,4-diol |
1213349-43-9 | 1g |
$1557.0 | 2023-06-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424713-50mg |
(r)-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol |
1213349-43-9 | 98% | 50mg |
¥30607.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424713-500mg |
(r)-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol |
1213349-43-9 | 98% | 500mg |
¥34977.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424713-1g |
(r)-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol |
1213349-43-9 | 98% | 1g |
¥33626.00 | 2024-08-09 | |
Enamine | EN300-1858544-0.05g |
2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,4-diol |
1213349-43-9 | 0.05g |
$1308.0 | 2023-09-18 | ||
Enamine | EN300-1858544-5.0g |
2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,4-diol |
1213349-43-9 | 5g |
$4517.0 | 2023-06-01 | ||
Enamine | EN300-1858544-0.5g |
2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,4-diol |
1213349-43-9 | 0.5g |
$1495.0 | 2023-09-18 | ||
Enamine | EN300-1858544-1g |
2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,4-diol |
1213349-43-9 | 1g |
$1557.0 | 2023-09-18 | ||
Enamine | EN300-1858544-5g |
2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,4-diol |
1213349-43-9 | 5g |
$4517.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424713-250mg |
(r)-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol |
1213349-43-9 | 98% | 250mg |
¥38664.00 | 2024-08-09 |
2-(1R)-1-amino-2-hydroxyethylbenzene-1,4-diol 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
2-(1R)-1-amino-2-hydroxyethylbenzene-1,4-diolに関する追加情報
Recent Advances in the Study of 2-(1R)-1-amino-2-hydroxyethylbenzene-1,4-diol (CAS: 1213349-43-9)
In recent years, the compound 2-(1R)-1-amino-2-hydroxyethylbenzene-1,4-diol (CAS: 1213349-43-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative, characterized by its unique stereochemistry and functional groups, has shown promising potential in various therapeutic applications. The compound's structural features, including the presence of both amino and hydroxyl groups, make it a versatile intermediate in the synthesis of bioactive molecules and a candidate for drug development.
Recent studies have focused on elucidating the pharmacological properties and synthetic pathways of 2-(1R)-1-amino-2-hydroxyethylbenzene-1,4-diol. One notable area of research involves its role as a precursor in the synthesis of dopamine receptor agonists and other neurologically active compounds. The stereospecificity of the compound is particularly critical, as it influences the binding affinity and efficacy of the resulting drugs. Researchers have employed advanced techniques such as asymmetric synthesis and chiral resolution to obtain high-purity enantiomers, ensuring the reproducibility and reliability of experimental results.
In addition to its synthetic utility, 2-(1R)-1-amino-2-hydroxyethylbenzene-1,4-diol has been investigated for its potential therapeutic effects. Preliminary in vitro and in vivo studies suggest that the compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Parkinson's disease. Mechanistic studies have revealed that the compound can modulate oxidative stress pathways and reduce neuronal apoptosis, highlighting its multifaceted biological activity. These findings underscore the need for further research to fully understand its mechanisms of action and therapeutic potential.
The pharmacokinetic and toxicological profiles of 2-(1R)-1-amino-2-hydroxyethylbenzene-1,4-diol have also been subjects of recent investigation. Studies have demonstrated favorable absorption and distribution characteristics, with minimal off-target effects observed in animal models. However, challenges remain in optimizing its metabolic stability and bioavailability. Researchers are exploring various formulation strategies, including prodrug approaches and nanoparticle-based delivery systems, to enhance its therapeutic efficacy and reduce potential side effects.
Looking ahead, the continued exploration of 2-(1R)-1-amino-2-hydroxyethylbenzene-1,4-diol holds great promise for advancing both fundamental science and clinical applications. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock its full potential. Future research directions may include the development of novel derivatives with improved pharmacological properties, as well as large-scale clinical trials to evaluate its safety and efficacy in human subjects. As the field progresses, this compound is poised to play a pivotal role in the next generation of therapeutic agents.
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